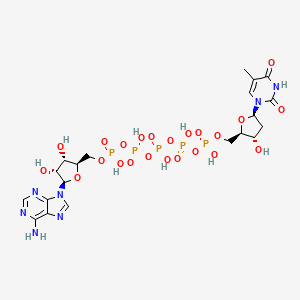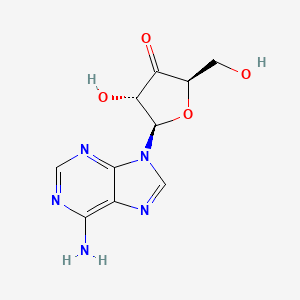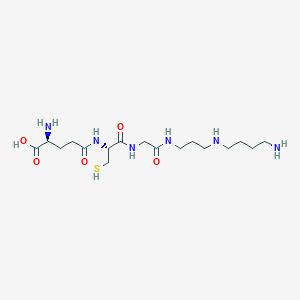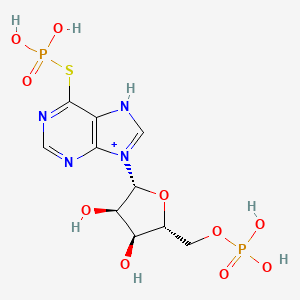
2-Deazo-6-thiophosphate guanosine-5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deazo-6-Thiophosphate Guanosine-5’-Monophosphate is a synthetic nucleotide analog belonging to the class of purine ribonucleoside monophosphates. These compounds consist of a purine base linked to a ribose sugar, which is further attached to a monophosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deazo-6-Thiophosphate Guanosine-5’-Monophosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the introduction of the thiophosphate group at the 6th position and the deazo modification at the 2nd position. The ribose sugar is then attached, and the final step involves the phosphorylation to form the monophosphate group. The reaction conditions often require the use of protecting groups, specific catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated synthesis machines and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Deazo-6-Thiophosphate Guanosine-5’-Monophosphate can undergo various chemical reactions, including:
Oxidation: The thiophosphate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thiophosphate group.
Substitution: The thiophosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can result in the removal of the thiophosphate group .
Scientific Research Applications
2-Deazo-6-Thiophosphate Guanosine-5’-Monophosphate has several scientific research applications:
Chemistry: It is used as a probe to study nucleotide interactions and enzyme mechanisms.
Biology: The compound is employed in the investigation of nucleotide metabolism and signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of diseases related to nucleotide imbalances.
Industry: The compound can be used in the development of nucleotide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-Deazo-6-Thiophosphate Guanosine-5’-Monophosphate involves its incorporation into nucleotide sequences, where it can interfere with normal nucleotide interactions and enzyme activities. The molecular targets include enzymes involved in nucleotide metabolism, such as adenylosuccinate synthetase. The compound can inhibit these enzymes, leading to alterations in nucleotide levels and signaling pathways .
Comparison with Similar Compounds
Guanosine-5’-Monophosphate: A naturally occurring nucleotide with similar structure but lacking the deazo and thiophosphate modifications.
6-Thiophosphate Guanosine-5’-Monophosphate: Similar to the compound but without the deazo modification.
2-Deazo Guanosine-5’-Monophosphate: Lacks the thiophosphate group but has the deazo modification.
Uniqueness: 2-Deazo-6-Thiophosphate Guanosine-5’-Monophosphate is unique due to the presence of both the deazo and thiophosphate modifications. These modifications confer distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C10H15N4O10P2S+ |
|---|---|
Molecular Weight |
445.26 g/mol |
IUPAC Name |
[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-7H-purin-9-ium-6-yl]sulfanylphosphonic acid |
InChI |
InChI=1S/C10H14N4O10P2S/c15-6-4(1-23-25(17,18)19)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)27-26(20,21)22/h2-4,6-7,10,15-16H,1H2,(H4,17,18,19,20,21,22)/p+1/t4-,6-,7-,10-/m1/s1 |
InChI Key |
BWOKFCRJKDCTJP-KQYNXXCUSA-O |
Isomeric SMILES |
C1=[N+](C2=C(N1)C(=NC=N2)SP(=O)(O)O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=[N+](C2=C(N1)C(=NC=N2)SP(=O)(O)O)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


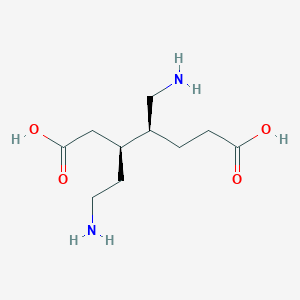

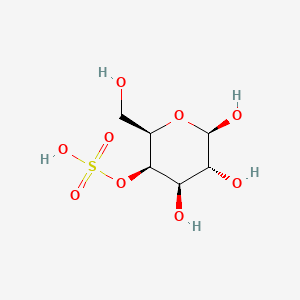
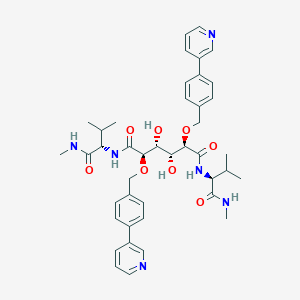
![[(2S,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777567.png)


![4-O-(4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-beta-D-lyxo-hexopyranosyl)-alpha-D-erythro-hexopyranose](/img/structure/B10777593.png)
